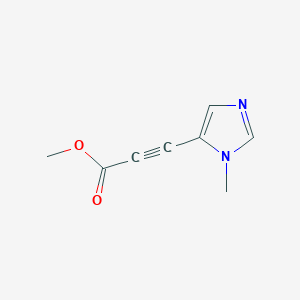![molecular formula C8H16ClNO B1436386 5-Oxa-2-azaspiro[3.6]decane hydrochloride CAS No. 2060045-23-8](/img/structure/B1436386.png)
5-Oxa-2-azaspiro[3.6]decane hydrochloride
Overview
Description
5-Oxa-2-azaspiro[36]decane hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a derivative of spirocyclic compounds, which are characterized by their unique fused ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-2-azaspiro[36]decane hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Oxa-2-azaspiro[3.6]decane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5-Oxa-2-azaspiro[3.6]decane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of spirocyclic structures on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may be exploited to create drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be harnessed to develop new products with enhanced performance.
Mechanism of Action
The mechanism by which 5-Oxa-2-azaspiro[3.6]decane hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
5-Oxa-8-azaspiro[3.6]decane hydrochloride
2-Oxa-5-azaspiro[3.6]decane hydrochloride
Uniqueness: 5-Oxa-2-azaspiro[3.6]decane hydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure. This arrangement can influence its reactivity and biological activity, distinguishing it from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5-oxa-2-azaspiro[3.6]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-4-8(6-9-7-8)10-5-3-1;/h9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTXDSQFHWONPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CNC2)OCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Vitamin-D3-[2H3] solution 1mg/mL in ethanol](/img/structure/B1436303.png)


![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B1436306.png)


![N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide](/img/structure/B1436311.png)


![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)
![5-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B1436322.png)



